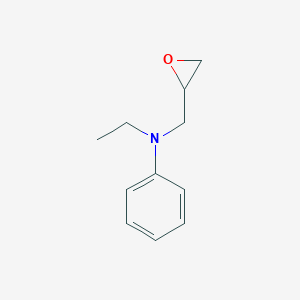
n-ethyl-n-(oxiran-2-ylmethyl)aniline
描述
N-Ethyl-N-(oxiran-2-ylmethyl)aniline is a tertiary amine derivative featuring an ethyl group and an epoxy-functional oxiran-2-ylmethyl substituent attached to the nitrogen atom of an aniline backbone. For example, compounds like 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH) are widely used in epoxy resin formulations due to their high reactivity and ability to form crosslinked networks .
属性
CAS 编号 |
19614-67-6 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
N-ethyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI 键 |
VRCFZKKIBKCDQH-UHFFFAOYSA-N |
SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
规范 SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
其他CAS编号 |
19614-67-6 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Epoxypropyl)-N-ethylaniline typically involves the reaction of aniline derivatives with epichlorohydrin under basic conditions. The process can be summarized as follows:
Reaction with Epichlorohydrin: Aniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This step results in the formation of an intermediate, N-(2-hydroxy-3-chloropropyl)aniline.
Cyclization: The intermediate undergoes cyclization to form the epoxy group, yielding N-(2,3-Epoxypropyl)-N-ethylaniline.
Industrial Production Methods
Industrial production of N-(2,3-Epoxypropyl)-N-ethylaniline follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-(2,3-Epoxypropyl)-N-ethylaniline undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The epoxy group is highly reactive and can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Amino Alcohols: Ring-opening with amines results in the formation of amino alcohols.
Hydroxy Derivatives: Reaction with water or alcohols yields hydroxy derivatives.
Substituted Anilines: Electrophilic aromatic substitution leads to various substituted anilines.
科学研究应用
N-(2,3-Epoxypropyl)-N-ethylaniline has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Catalysis: The compound’s unique structure makes it useful in catalytic processes, including asymmetric synthesis and polymerization reactions.
作用机制
The mechanism of action of N-(2,3-Epoxypropyl)-N-ethylaniline primarily involves the reactivity of its epoxy group. The epoxy group is electrophilic and can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in organic synthesis and catalysis. The aniline moiety can also participate in aromatic substitution reactions, further expanding its utility in chemical transformations.
相似化合物的比较
Data Tables
Table 1: Key Properties of Epoxy-Functional Aniline Derivatives
Table 2: Substituent Effects on Corrosion Inhibition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


